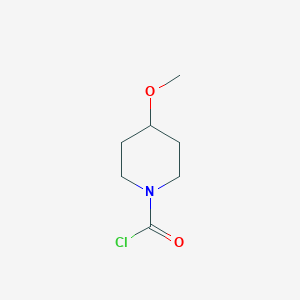

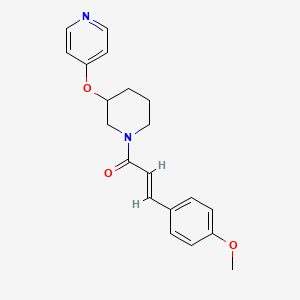

4-Methoxypiperidine-1-carbonyl chloride

説明

4-Methoxypiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1032707-93-9 . It has a molecular weight of 177.63 .

Synthesis Analysis

The synthesis of this compound involves a reaction with pyridine in dichloromethane at 0℃ . The process starts with a stirred solution of triphosgene in dichloromethane at an ice bath. A solution of 4-methoxy-piperidine hydrochloride salt and pyridine in dichloromethane is then added dropwise. The mixture is stirred overnight and filtered through a silica pad, eluting with dichloromethane and evaporated. After trituration with diisopropyl ether, the mixture is used without purification .科学的研究の応用

Selective Oxyfunctionalization of Ketones

4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, derived from 4-Methoxypiperidine-1-carbonyl chloride, has been used as an oxyfunctionalizing reagent for enolizable ketones. This method allows for the regioselective α- or γ-oxygenation of carbonyl compounds at ambient temperature, yielding moderate to good yields. The process is stereoselective, providing a valuable tool for synthesizing complex molecules with high precision (Ren, Liu, & Guo, 1996).

Oxidation of Polymeric Terminal Diols

The stable radical 4-Substituted-2,2,6,6-tetramethylpiperidine-1-oxyl, related to this compound, mediates a reversible redox reaction facilitating the oxidation of polymeric terminal diols. This process yields polymers with carbonyl moieties, showcasing the chemical's role in polymer modification and functionalization (Yoshida, Takata, & Endo, 1992).

Methoxycarbonylation of Aryl Chlorides

Palladium complexes of bis(di-tert-butylphosphinomethyl)benzene catalyze the methoxycarbonylation of activated aryl chlorides, including 4-chloromethylbenzoate. This process highlights the compound's utility in catalysis, facilitating the formation of carbonylation products from less reactive chlorides under specific conditions (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

Synthesis and Biological Activity

Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been synthesized starting from compounds related to this compound. These compounds have shown promising antioxidant and antimicrobial activities, illustrating the potential for developing new therapeutic agents (Harini et al., 2014).

Electrochemical Reduction

The electrochemical reduction of 4,4′-(2,2,2-Trichloroethane-1,1-diyl)bis(methoxybenzene), related to this compound, has been studied, demonstrating the compound's utility in reducing carbon-chlorine bonds. This process is important for environmental remediation and the synthesis of dechlorinated products (McGuire & Peters, 2016).

Safety and Hazards

The safety data sheet for 4-Methoxypiperidine indicates that it causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing off immediately with plenty of water for at least 15 minutes in case of skin contact, and rinsing immediately with plenty of water, also under the eyelids, for at least 15 minutes in case of eye contact . If inhaled, the victim should be removed to fresh air .

特性

IUPAC Name |

4-methoxypiperidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-11-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCUGMDPGZFLHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

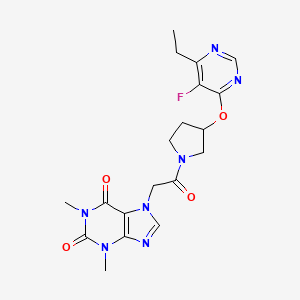

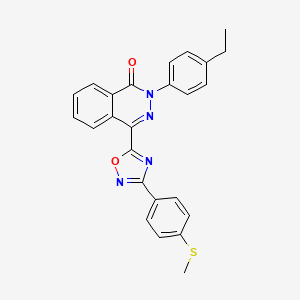

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2918433.png)

![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(5-methylpyridin-3-yl)propanamide](/img/structure/B2918434.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2918436.png)

![2-[(7-Hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2918438.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2918439.png)

![2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2918450.png)

![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine](/img/structure/B2918451.png)